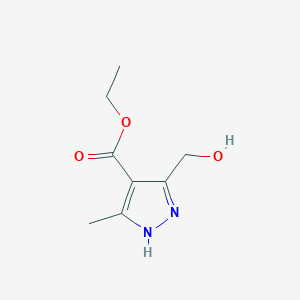
ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate (EMPC) is a pyrazole-based carboxylate compound that has been widely studied for its scientific research applications. It has been used in a variety of biochemical and physiological experiments due to its unique properties, such as its ability to act as a proton donor and acceptor, its ability to interact with proteins, and its ability to act as an inhibitor of enzymes.
科学研究应用
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications due to its unique properties. It has been used as a proton donor and acceptor in biochemical and physiological experiments, as well as an inhibitor of enzymes. It has also been used to study the binding of proteins to DNA and as a fluorescent dye for imaging studies. ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate has also been used to study the effects of various drugs on the body.
作用机制
The mechanism of action of ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate is not fully understood. It is believed that ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate is able to interact with proteins by forming hydrogen bonds with the amino acid side chains. This interaction is thought to affect the structure and function of the proteins, leading to changes in their activity. Additionally, ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate may act as an inhibitor of enzymes by binding to their active sites and preventing the binding of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate have been studied in a variety of experiments. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate has been found to have an inhibitory effect on the binding of certain proteins to DNA. It has also been found to have an effect on the expression of certain genes, such as the gene encoding for tumor necrosis factor alpha.
实验室实验的优点和局限性
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a relatively stable compound and has been found to be non-toxic. However, ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate has several limitations for use in laboratory experiments. It has a relatively low solubility in water, which can limit its use in some experiments. Additionally, it can be difficult to obtain a consistent concentration of ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate in solution, which can affect the accuracy of results.
未来方向
There are several potential future directions for the use of ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate in scientific research. It could be used to study the effects of drugs on the body, as well as the binding of proteins to DNA. Additionally, it could be used to study the effects of ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate on gene expression and the activity of enzymes. Furthermore, it could be used to study the effects of ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate on the structure and function of proteins, as well as its ability to act as an inhibitor of enzymes. Finally, it could be used to study the effects of ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate on the body in various physiological conditions, such as inflammation and cancer.
合成方法
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of ethylene glycol with p-toluenesulfonyl isocyanate in the presence of a base, such as potassium carbonate. This reaction produces ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate (ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate). Other methods for synthesizing ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate include the reaction of ethylene glycol with cyclohexanone, the reaction of ethylene glycol with cyclohexanone and a base, and the reaction of ethylene glycol with p-toluenesulfonyl isocyanate and a base.
属性
IUPAC Name |
ethyl 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)7-5(2)9-10-6(7)4-11/h11H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIQFMGPPXKILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-hydroxymethyl-5-methyl-1H-pyrazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



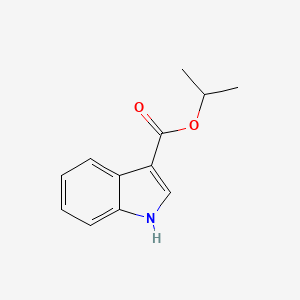
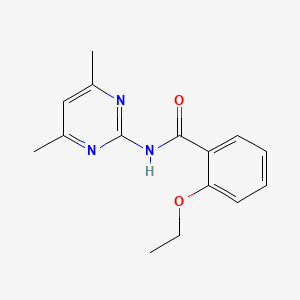


![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)
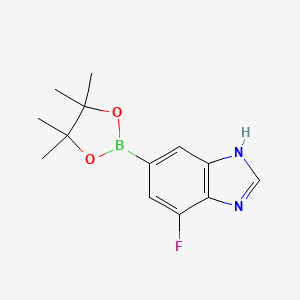
![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)
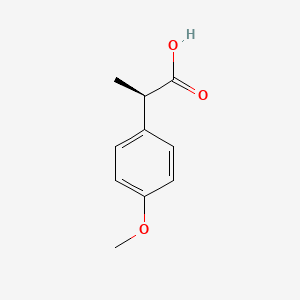
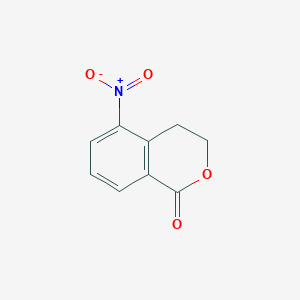
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
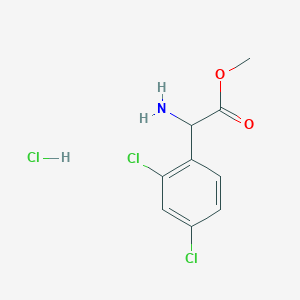
![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)